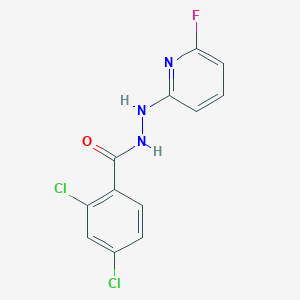

![molecular formula C7H10ClF4N B2554730 1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride CAS No. 1955547-12-2](/img/structure/B2554730.png)

1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of “1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride” is not clearly described in the available resources .Chemical Reactions Analysis

Information on the chemical reactions involving “this compound” is not available .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully described. It is known that the compound has a molecular weight of 219.61 .Aplicaciones Científicas De Investigación

Electrophilic Fluorination Agent

1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride is highlighted for its electrophilic fluorination capabilities, particularly in the fluorination of aromatic rings, olefins, and other organic compounds. This property is leveraged to introduce fluorine atoms into organic molecules, enhancing their reactivity and physical properties, which is crucial in pharmaceuticals and agrochemicals development. The research by Poss and Shia (1999) on "1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)" demonstrates the potential of related structures in fluorinating various substrates under mild conditions, showcasing the versatility of such compounds in organic synthesis (Poss & Shia, 1999).

Organic Synthesis Applications

Recent advancements emphasize the role of this compound derivatives in organic synthesis, beyond just fluorination. For instance, its derivative, Selectfluor, is not only a prominent electrophilic fluorinating agent but also serves as a "fluorine-free" functional reagent in various organic reactions, including oxidations and radical initiations. This broadens the utility of such compounds in synthesizing complex organic molecules with high efficiency and selectivity. Yang et al. (2020) review highlights the multifaceted applications of Selectfluor in organic synthesis, demonstrating its role as a transition metal oxidant and in "fluorine-free" functionalizations over recent years (Yang et al., 2020).

Diversity-Oriented Synthesis

The diversity-oriented synthesis of azaspirocycles, incorporating elements like this compound, showcases the compound's utility in generating complex heterocyclic structures. These structures are pivotal in drug discovery, providing scaffolds for developing new therapeutic agents. The work by Wipf et al. (2004) on the synthesis of azaspirocycles illustrates the innovative use of such compounds in creating functionalized pyrrolidines, piperidines, and azepines, which are significant for chemistry-driven drug discovery (Wipf et al., 2004).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F4N.ClH/c8-6(9)5(7(6,10)11)1-3-12-4-2-5;/h12H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKVQMGBTQSMAJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C(C2(F)F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClF4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

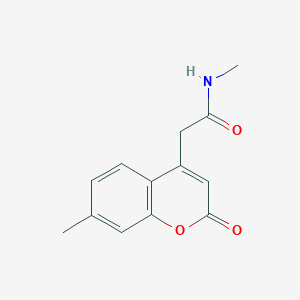

![4-Ethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2554650.png)

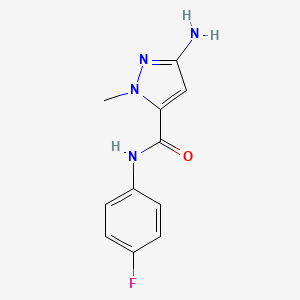

![N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2554652.png)

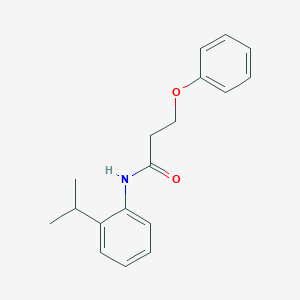

![4-Amino-2-benzyl-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2554655.png)

![N-(3-methylphenyl)-2-{[3-oxo-2-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2554662.png)

![N1-(2-ethoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2554664.png)

![2-(2-Chloropropanoyl)-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-6-carbonitrile](/img/structure/B2554665.png)

![{2-Hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl}(methyl)amine](/img/structure/B2554667.png)

![3-(4-Methoxy-1-naphthyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one](/img/structure/B2554668.png)

![ethyl 2-(5-chlorothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2554670.png)